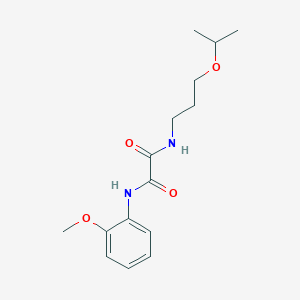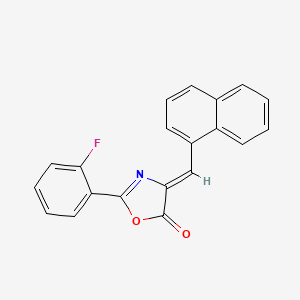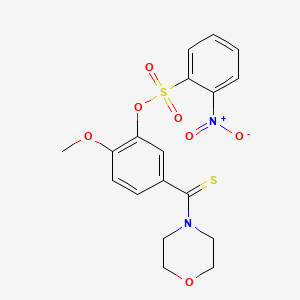
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down anandamide, which is a naturally occurring endocannabinoid in the body. Anandamide is known to have analgesic and anti-inflammatory effects, and FAAH inhibitors like A-836,339 can increase the levels of anandamide in the body, leading to potential therapeutic benefits.
Mécanisme D'action
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide works by inhibiting FAAH, which is responsible for breaking down anandamide in the body. By inhibiting FAAH, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide can increase the levels of anandamide, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been shown to increase the levels of anandamide in the body, which can lead to potential therapeutic effects. Anandamide is known to have analgesic and anti-inflammatory effects, and it also plays a role in regulating mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide in lab experiments is that it is a selective FAAH inhibitor, meaning that it specifically targets FAAH without affecting other enzymes. This can help researchers better understand the role of FAAH in various conditions. However, one limitation of using N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide is that it may not fully replicate the effects of endocannabinoids in the body, as it only targets one specific pathway.
Orientations Futures
There are several potential future directions for research on N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide. One area of interest is its potential therapeutic effects in pain and inflammation. Further studies are needed to determine the optimal dosing and administration of N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide for these conditions. Additionally, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide may have potential therapeutic effects in other conditions, such as anxiety and depression, and further studies are needed to explore these potential benefits. Finally, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide may also be studied in combination with other drugs or therapies to enhance its effects.
Méthodes De Synthèse
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 3-bromopropyl isopropyl ether, followed by the reaction with ethanediamine. The resulting product is then purified through column chromatography to obtain N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide.
Applications De Recherche Scientifique
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been studied for its potential therapeutic effects in various conditions, including pain, anxiety, and inflammation. In preclinical studies, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been studied for its potential anti-inflammatory effects in animal models of inflammation.
Propriétés
IUPAC Name |
N'-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(2)21-10-6-9-16-14(18)15(19)17-12-7-4-5-8-13(12)20-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCZEGFWSDGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid](/img/structure/B4989957.png)

![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)
![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)
![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![6-(3-fluorophenyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4989995.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)
![2-(4-methylphenyl)-4-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B4990001.png)
![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)
![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)

![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)